5-(Benzyloxy)-3-chloropyridazine
Description
5-(Benzyloxy)-3-chloropyridazine is a pyridazine derivative featuring a benzyloxy group at the 5-position and a chlorine atom at the 3-position. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. This compound is listed in chemical catalogs with CAS numbers 1447-88-7 (CymitQuimica, 95% purity) and 1346691-32-4 (Pyridazines Catalog, 95% purity) , though this discrepancy in CAS identifiers requires verification for industrial or academic use. It is typically stocked in gram quantities, indicating its role as a research intermediate .
Properties
IUPAC Name |
3-chloro-5-phenylmethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNJCWLKSHDYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745028 | |
| Record name | 5-(Benzyloxy)-3-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346691-32-4 | |
| Record name | Pyridazine, 3-chloro-5-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346691-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-3-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Benzyloxy)-3-chloropyridazine is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure that includes a benzyloxy group and a chlorine atom attached to a pyridazine ring. Its molecular formula is CHClNO, with a molecular weight of approximately 220.66 g/mol. This specific arrangement of functional groups contributes to its biological activity, particularly in the inhibition of specific protein kinases involved in cancer signaling pathways.
Biological Activity
Inhibition of Protein Kinases
Research indicates that this compound acts as an inhibitor of certain protein kinases, which play crucial roles in various cellular signaling pathways related to cancer and other diseases. The compound's selective inhibition capability positions it as a potential candidate for targeted cancer therapies.
Cytochrome P450 Enzyme Interaction
Studies have shown that this compound inhibits cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These interactions suggest that this compound may influence drug metabolism, which is significant for pharmacokinetics and understanding drug-drug interactions.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Benzyloxy)-6-chloropyridazine | 91063-19-3 | 0.71 |
| 3-(Benzyloxy)-5-bromo-2-chloropyridine | 891785-18-5 | 0.54 |
| 5-(Benzyloxy)-4-chloropyrimidine | 91063-23-9 | 0.53 |
| 3-Chloro-5-(2-methoxyethoxy)pyridazine | 1256038-18-2 | 0.76 |
This table illustrates how the unique functional groups in this compound allow for specific biological activity compared to structurally similar compounds, enhancing its potential therapeutic applications.
Case Studies and Research Findings
-
Targeted Cancer Therapy
- A study explored the efficacy of this compound as a targeted therapy agent against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential role in cancer treatment.
-
Pharmacokinetic Studies
- Research focused on the pharmacokinetics of this compound revealed important insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The findings indicate favorable pharmacokinetic profiles that support its development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-(Benzyloxy)-3-chloropyridazine with analogous pyridazine derivatives, emphasizing substituent effects, availability, and applications based on available evidence:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (Cl, Br): The chlorine in this compound may enhance electrophilic substitution reactivity compared to methoxy or methyl groups . Benzyloxy vs.
For example, carboxamide-substituted pyridazines (e.g., 6-Methylpyridazine-3-carboxamide) are common in medicinal chemistry due to their hydrogen-bonding motifs .
Synthetic Challenges: The benzyloxy group in this compound may require deprotection steps (e.g., hydrogenolysis) for downstream functionalization, unlike methoxy or methyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
